

## Long-Term Physiological Effects of Sinapultide Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Sinapultide**, a synthetic 21-amino acid peptide also known as KL4 peptide, is a key component of the synthetic surfactant lucinactant (Surfaxin). It is designed to mimic the functional properties of human surfactant protein B (SP-B), a critical protein for respiratory function. Primarily utilized in the treatment of neonatal respiratory distress syndrome (RDS), the long-term physiological effects of **Sinapultide** administration are of significant interest to the scientific and medical communities. This technical guide provides an in-depth overview of the long-term physiological outcomes associated with **Sinapultide**, drawing from key clinical trials and preclinical evidence. The information is presented to facilitate further research and drug development efforts in the field of synthetic surfactants and their broader therapeutic applications.

### **Quantitative Data Summary**

The long-term physiological effects of **Sinapultide**, as a component of lucinactant, have been primarily evaluated in the context of clinical trials in preterm infants with or at risk for RDS. The following tables summarize the key quantitative data from the pivotal SELECT and STAR trials, as well as a one-year follow-up study.

Table 1: Mortality Rates in Preterm Infants Treated with Lucinactant Compared to Other Surfactants



| Time Point                                      | Lucinactant<br>(%)                | Colfosceril<br>Palmitate<br>(%) | Beractant<br>(%) | Poractant<br>Alfa (%) | Data<br>Source(s) |
|-------------------------------------------------|-----------------------------------|---------------------------------|------------------|-----------------------|-------------------|
| RDS-Related<br>Mortality<br>(through Day<br>14) | 5                                 | 9                               | -                | -                     | [1]               |
| All-Cause<br>Mortality (at<br>36 weeks<br>PMA)  | 21.1                              | 23.8                            | 26.4             | 18.5                  | [2]               |
| Mortality (at 1 year corrected age - Imputed)   | 28.1<br>(SELECT) /<br>19.4 (STAR) | 31.0                            | 31.0             | 24.2                  | [3][4]            |
| Mortality (at 1 year corrected age - Raw Data)  | 26.6<br>(SELECT) /<br>18.6 (STAR) | 29.1                            | 28.3             | 21.9                  | [4]               |

PMA: Postmenstrual Age. Imputed data considers subjects lost to follow-up as deaths.

Table 2: Respiratory Outcomes in Preterm Infants Treated with Lucinactant Compared to Other Surfactants



| Outcome                                                       | Lucinactant<br>(%) | Colfosceril<br>Palmitate<br>(%) | Beractant<br>(%) | Poractant<br>Alfa (%) | Data<br>Source(s) |
|---------------------------------------------------------------|--------------------|---------------------------------|------------------|-----------------------|-------------------|
| RDS at 24 hours                                               | 39                 | 47                              | -                | -                     |                   |
| Bronchopulm<br>onary<br>Dysplasia<br>(BPD) at 36<br>weeks PMA | 40.2               | 45.0                            | -                | -                     |                   |
| Alive without<br>BPD at 28<br>days                            | 37.8               | -                               | -                | 33.1                  | •                 |
| Alive without<br>BPD at 36<br>weeks PMA                       | 64.7               | -                               | -                | 66.9                  | _                 |

Table 3: Long-Term (1-Year Corrected Age) Neurodevelopmental and Morbidity Outcomes



| Outcome                    | Lucinactant                  | Other<br>Surfactants         | Comments                                                | Data Source(s) |
|----------------------------|------------------------------|------------------------------|---------------------------------------------------------|----------------|
| Rehospitalization<br>Rates | No significant<br>difference | No significant difference    | Compared to colfosceril, beractant, and poractant alfa. |                |
| Respiratory<br>Morbidity   | No significant<br>difference | No significant<br>difference | Assessed by rates of respiratory illnesses.             |                |
| Gross Neurologic<br>Status | Essentially<br>similar       | Essentially<br>similar       | Overall assessment of neurologic outcomes.              | _              |

#### **Experimental Protocols**

Detailed experimental protocols for the pivotal clinical trials provide the framework for understanding the evidence base for **Sinapultide**'s long-term effects.

# SELECT Trial (Safety and Effectiveness of Lucinactant versus Exosurf in a Clinical Trial)

- Study Design: A multicenter, randomized, double-blind, parallel-group trial.
- Participants: 1294 preterm infants with a birth weight between 600 and 1250 grams and a gestational age of 32 weeks or less.
- Intervention: Infants were randomly assigned to receive one of three surfactants within 30 minutes of birth:
  - Lucinactant (5.8 mL/kg)
  - Colfosceril palmitate (Exosurf; 5.0 mL/kg)



- Beractant (Survanta; 4.0 mL/kg) as a reference arm.
- Primary Outcome Measures:
  - o Incidence of RDS at 24 hours of age.
  - RDS-related mortality through day 14.
- Long-Term Follow-up: A subset of infants was followed for one year (corrected age) to assess survival, rehospitalization rates, respiratory morbidity, and neurodevelopmental outcomes.

# STAR Trial (Surfaxin Therapy Against Respiratory Distress Syndrome)

- Study Design: A multinational, multicenter, randomized, controlled, non-inferiority trial.
- Participants: 252 preterm infants with a birth weight between 600 and 1250 grams and a gestational age of 28 weeks or less.
- Intervention: Infants were randomly assigned to receive either:
  - Lucinactant
  - Poractant alfa (Curosurf), an animal-derived surfactant.
- Primary Outcome Measure: Survival without BPD at 28 days of age.
- Long-Term Follow-up: Similar to the SELECT trial, a one-year follow-up was conducted to evaluate long-term survival and other health outcomes.

# Signaling Pathways and Experimental Workflows Proposed Anti-Inflammatory Signaling Pathway of Sinapultide

Preclinical studies have indicated that **Sinapultide** possesses anti-inflammatory properties, primarily through the inhibition of neutrophil transmigration into the alveoli. While the precise



molecular pathway is still under investigation, a plausible mechanism involves the modulation of key signaling pathways that regulate neutrophil adhesion and migration.



Click to download full resolution via product page

Caption: Proposed mechanism of **Sinapultide**'s anti-inflammatory action via inhibition of neutrophil signaling pathways.

#### **General Experimental Workflow of Pivotal Clinical Trials**

The SELECT and STAR trials followed a rigorous, multi-step process to evaluate the efficacy and safety of lucinactant.





Click to download full resolution via product page

Caption: Generalized workflow of the SELECT and STAR clinical trials for lucinactant.

#### Conclusion

The administration of **Sinapultide**, as a constituent of lucinactant, has demonstrated a significant impact on the long-term physiological outcomes of preterm infants with RDS. The available data from large-scale clinical trials suggest a favorable safety and efficacy profile, with notable effects on mortality and respiratory morbidity. The anti-inflammatory properties of **Sinapultide** represent a promising area for further investigation, potentially expanding its therapeutic applications beyond surfactant replacement therapy. This technical guide provides



a comprehensive summary of the current knowledge, with the aim of supporting ongoing research and development in this critical area of neonatal and respiratory medicine. Further studies are warranted to fully elucidate the molecular mechanisms underlying the long-term physiological effects of **Sinapultide** and to explore its potential in other inflammatory lung conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Surfaxin (Lucinactant) Treatment for Preventing Infant RDS Clinical Trials Arena [clinicaltrialsarena.com]
- 2. publications.aap.org [publications.aap.org]
- 3. publications.aap.org [publications.aap.org]
- 4. One-year follow-up of very preterm infants who received lucinactant for prevention of respiratory distress syndrome: results from 2 multicenter randomized, controlled trials -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Long-Term Physiological Effects of Sinapultide Administration: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549185#long-term-physiological-effects-of-sinapultide-administration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com